(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-28-9-8-25-17-7-5-15(23-13(2)26)11-19(17)30-21(25)24-20(27)14-4-6-16-18(10-14)29-12-22-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSBCWNMCNQKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B. This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes.
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy, suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Biological Activity
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. The structural features of this compound suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features:
- Benzo[d]thiazole core : Known for diverse biological activities.
- Acetamido group : Often associated with anti-inflammatory properties.
- Ethoxyethyl side chain : May enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation by interfering with microtubule dynamics, leading to G2/M cell cycle arrest .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.85 - 3.3 | Antitumor |
| Compound B | 4 - 9 | Cytotoxic against leukemia cell lines |
| Compound C | 0.19 - 83.1 | Antiproliferative |
The specific compound this compound is expected to demonstrate similar anticancer efficacy based on its structural similarities to other active benzothiazole derivatives.
Antimicrobial Activity
While many benzothiazole compounds have been evaluated for antimicrobial efficacy, studies have shown mixed results. Some derivatives demonstrated cytotoxic effects against various bacterial strains but lacked significant antiviral activity against viruses like HIV and hepatitis . The unique structure of this compound may contribute to its interaction with microbial targets, warranting further investigation.
The proposed mechanisms of action for benzothiazole derivatives, including our compound of interest, involve:
- Microtubule disruption : Leading to cell cycle arrest.
- Inhibition of cytochrome P450 enzymes : Affecting drug metabolism and cancer cell survival .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic pathways, involving:
- Formation of the benzo[d]thiazole core.
- Introduction of the acetamido and ethoxyethyl substituents via nucleophilic substitution reactions.
- Final coupling reactions to form the ylidene linkage.
Case Studies
- Study on Anticancer Properties : A recent study evaluated various benzothiazole derivatives against a panel of cancer cell lines, revealing that compounds similar to this compound exhibited potent antiproliferative effects, particularly against leukemia and solid tumor lines .
- Microtubule Inhibition Study : Another investigation focused on the impact of benzothiazole derivatives on tubulin polymerization, demonstrating that certain compounds effectively inhibited microtubule assembly, which is critical for mitosis .
Comparison with Similar Compounds
Key Observations :
- The Z-configuration in the target compound may confer steric advantages over non-stereospecific analogs.
- Ethoxyethyl groups (target) vs. trifluoromethyl groups (patent compounds ): The former likely enhances aqueous solubility, while the latter improves membrane permeability.
- Carboxamide (target) vs.
Key Observations :
Key Observations :
- The target compound’s ethoxyethyl group may balance solubility and permeability better than the polar sulfonamide in 28 or the lipophilic trifluoromethyl groups in patent compounds .
- Thiadiazole-containing analogs (e.g., 6d ) show potent VEGFR-2 inhibition, suggesting the target compound’s carboxamide could mimic this activity.
Preparation Methods
Synthesis of Benzo[d]thiazole Core Structures
Formation of the 6-Acetamido-3-(2-Ethoxyethyl)benzo[d]thiazole Subunit
The 6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazole moiety is synthesized via a multi-step sequence involving cyclization, alkylation, and acetylation.
Cyclization of 2-Aminothiophenol Derivatives :
Initial formation of the benzo[d]thiazole core begins with the reaction of 2-aminothiophenol with α-bromoketones. For example, 2-bromo-1-(2-ethoxyethyl)acetophenone undergoes cyclization in ethanol under reflux to yield 3-(2-ethoxyethyl)benzo[d]thiazole.Introduction of the Acetamido Group :
Nitration of the benzo[d]thiazole at position 6, followed by reduction to the amine and subsequent acetylation with acetic anhydride, introduces the acetamido substituent. This step is critical for enhancing solubility and biological interaction.
Table 1: Reaction Conditions for 6-Acetamido-3-(2-Ethoxyethyl)benzo[d]thiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | EtOH, reflux, 8h | 78 | 90 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | 85 |
| Reduction | H₂/Pd-C, MeOH, RT | 92 | 95 |
| Acetylation | Ac₂O, pyridine, 50°C, 4h | 88 | 98 |
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
The carboxylic acid derivative is prepared through oxidation of a methyl-substituted benzo[d]thiazole.
Coupling of Benzo[d]thiazole Subunits
Activation of Benzo[d]thiazole-6-carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the 6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene amine.
Amide Bond Formation
The coupling reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C to facilitate amide bond formation. This method ensures minimal racemization and high yields.
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI/HOBt | 75 |
| Solvent | Anhydrous DMF | 80 |
| Temperature | 0–5°C | 85 |
| Reaction Time | 12h | 78 |
Purification and Characterization
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The bulky 3-(2-ethoxyethyl) group necessitates prolonged reaction times (12–24h) to achieve complete conversion. Microwave-assisted synthesis at 80°C reduces reaction time to 2h with comparable yields.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions. Dichloromethane (DCM) is preferred for acid chloride formation due to its inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
